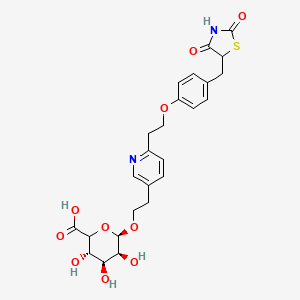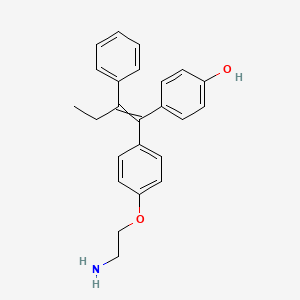![molecular formula C₂₈H₂₄ClNO₂ B1141148 1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone CAS No. 184764-13-4](/img/structure/B1141148.png)
1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone, also known as this compound, is a useful research compound. Its molecular formula is C₂₈H₂₄ClNO₂ and its molecular weight is 441.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Derivatives
Synthesis of Complex Compounds The compound 1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone has been a subject of interest in the synthesis of more intricate chemical structures. For instance, Patel et al. (2008) describe the synthesis of azetidinone and thiazolidinone derivatives involving a similar quinolyl-vinyl-phenyl compound. These derivatives were subjected to antibacterial, antifungal, and antitubercular screening, indicating the potential biomedical applications of such compounds (Patel, Mistry & Desai, 2008). Similarly, Desai et al. (2012) synthesized novel quinoline-thiazole derivatives, also demonstrating significant antibacterial and antifungal activities (Desai, Shihory, Rajpara & Dodiya, 2012).
Antimicrobial Activity A considerable amount of research has focused on the antimicrobial properties of compounds related to the one . Dave et al. (2013) synthesized a derivative that showed potential antimicrobial activity against various bacteria, indicating the relevance of such compounds in developing new antimicrobial agents (Dave, Patel, Nimavat, Vyas & Patel, 2013).
Synthesis for Bioimaging Applications The compound's derivative has been developed as a dual-modal probe for pH detection, suggesting its potential in biological and chemical sensing applications. Zhu et al. (2018) reported significant changes in fluorescence intensity and colorimetric responses based on pH, indicating its utility in bioimaging (Zhu, Li, Mu, Zeng, Redshaw & Wei, 2018).
Novel Synthetic Methods and Characterization
Ultrasound-Assisted Synthesis Frites et al. (2022) demonstrated the ultrasound-assisted Wittig reaction as a method for synthesizing 3-substituted 4-chloroquinolines and quinolin-4(1H)-ones. This method presents an efficient approach to generate libraries of compounds with extended π-conjugated systems, showcasing the versatility in synthesizing structurally diverse derivatives (Frites, Khalfaoui, Hammal, Silva & Silva, 2022).
Superelectrophilic Activation in Synthesis Ryabukhin et al. (2014) explored the superelectrophilic activation of N-aryl amides for synthesizing quinolin-2(1H)-one derivatives. This method highlights advanced synthetic strategies for obtaining compounds with potential biological activities (Ryabukhin, Gurskaya, Fukin & Vasilyev, 2014).
Propiedades
IUPAC Name |
1-[2-[3-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24ClNO2/c1-19(31)26-8-3-2-6-21(26)12-16-28(32)23-7-4-5-20(17-23)9-14-25-15-11-22-10-13-24(29)18-27(22)30-25/h2-11,13-15,17-18,28,32H,12,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSTWJFMJOWIJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-indole;1-[(3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one](/img/structure/B1141079.png)





